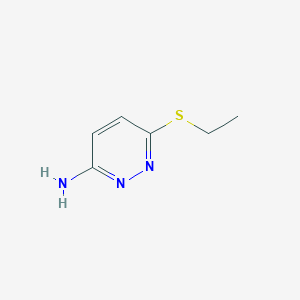

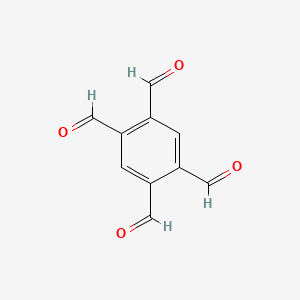

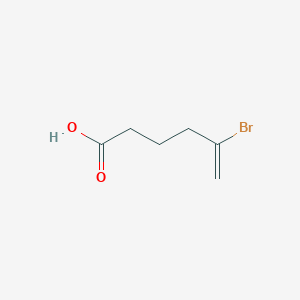

![molecular formula C7H4BrNO2 B1339144 7-ブロモベンゾ[d]オキサゾール-2(3H)-オン CAS No. 871367-14-5](/img/structure/B1339144.png)

7-ブロモベンゾ[d]オキサゾール-2(3H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromobenzo[d]oxazol-2(3H)-one is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the bromine atom on the benzene ring of the oxazole makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of brominated oxazole derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 4-bromomethyl-2-chlorooxazole, which is a related oxazole compound . These reactions are selective and can yield a range of substituted oxazoles. Although the specific synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one is not detailed in the provided papers, similar methodologies involving halogenation and cyclization reactions are commonly employed in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the molecular and crystal structures of a related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, were established using this method . The nature of hydrogen bonds between molecules in solution and in the crystalline state can also be determined by IR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Brominated oxazole derivatives are reactive intermediates that can undergo further chemical transformations. For example, they can participate in Suzuki coupling reactions to yield various substituted products . The presence of the bromine atom makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce different functional groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazole derivatives are influenced by the presence of the bromine atom and the oxazole ring. These compounds typically exhibit strong absorption in the UV-visible spectrum and may also show fluorescence. The crystal structure analysis provides insights into the solid-state properties, such as crystal packing and intermolecular interactions . The reactivity of these compounds in chemical reactions is a key aspect of their chemical properties, as demonstrated by their use in various synthetic applications .

科学的研究の応用

抗がん活性

7-ブロモベンゾ[d]オキサゾール-2(3H)-オン: は、抗がん活性を有する新規化合物の合成に使用されてきました。 一連の誘導体が、MCF-7(乳がん)およびA549(肺がん)などのヒトがん細胞株に対して試験されており、新たな治療薬の開発における役割を示唆しています .

合成用途

この化合物は、環境に優しい合成プロトコルにおける重要な中間体として役立ちます。 これは、ベンゾ[d]オキサゾール-2(3H)-オンの選択的モノハロゲン化に使用されており、クロロおよびブロモ置換誘導体を高収率で生成し、グリーンケミストリーイニシアチブにおけるその有用性を示しています .

Safety and Hazards

特性

IUPAC Name |

7-bromo-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTQHBZJSVUNBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468536 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871367-14-5 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

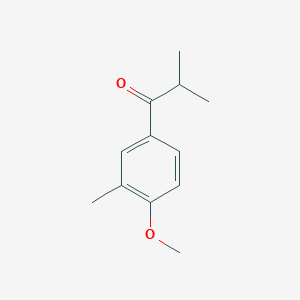

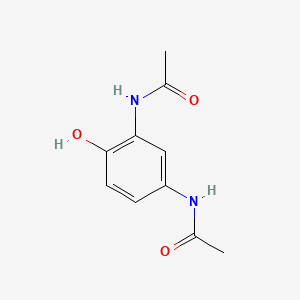

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)

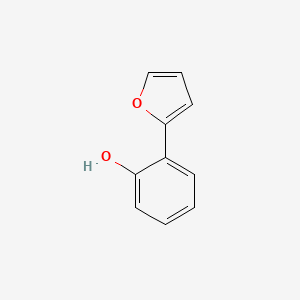

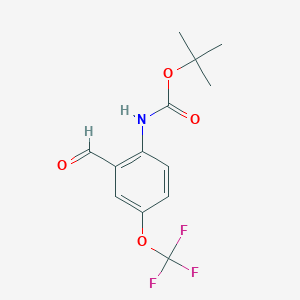

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)

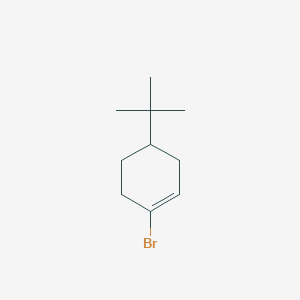

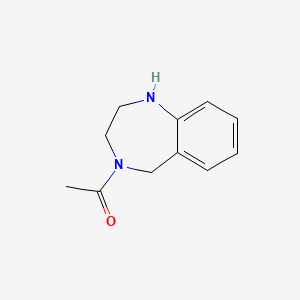

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)